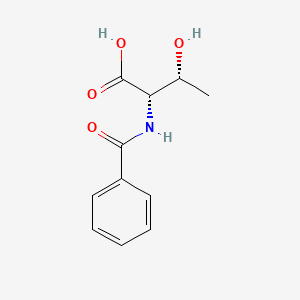

N-Benzoyl-L-threonine

Description

Contextualization within N-Protected Amino Acid Chemistry and Derivatives

N-protected amino acids are crucial for controlling the reactivity of the amino group during chemical transformations, particularly in peptide synthesis. The benzoyl group in N-Benzoyl-L-threonine serves as this protective shield, allowing chemists to selectively manipulate other functional groups within the molecule, such as the carboxylic acid and hydroxyl groups. This strategy is a foundational concept in the synthesis of complex peptides and other biologically active molecules. The use of protecting groups prevents unwanted side reactions and ensures the formation of the desired product with high specificity.

The broader family of N-acyl amino acids, to which this compound belongs, is a diverse class of molecules with a wide range of biological activities and applications. acs.org These compounds are formed by the covalent linkage of a fatty acid or another carboxylic acid to the amino group of an amino acid. acs.org Their roles in biological systems are extensive and varied, from acting as signaling molecules to being components of larger bioactive compounds. acs.orgscielo.org.mx The study of N-acyl amino acids has been spurred by the discovery of endogenous signaling molecules like anandamide, which has a similar amide linkage. scielo.org.mxnih.gov

Significance of N-Acyl Amino Acids as Synthetic Intermediates

N-acyl amino acids, including this compound, are highly valued as synthetic intermediates. ontosight.ai They serve as building blocks in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. For instance, N-acyl amino acids can be converted into imides through oxidative decarboxylation, providing a route to a different class of chemical compounds. beilstein-journals.org

The presence of multiple functional groups in this compound—the protected amine, the carboxylic acid, and the hydroxyl group—makes it a versatile precursor. These groups can be selectively modified to introduce new functionalities and build molecular complexity. For example, the carboxylic acid can be esterified, and the hydroxyl group can participate in further reactions, all while the amino group remains protected by the benzoyl moiety. This strategic protection and subsequent modification are central to modern organic synthesis.

Derivatives of this compound, such as its methyl ester, are also important intermediates. acs.org These esters can be used in the synthesis of various pharmaceuticals and biochemical reagents, serving as substrates or inhibitors for enzymes and providing insights into metabolic pathways and disease mechanisms. acs.org Research has shown that N-benzoyl amino acid derivatives can exhibit biological activities themselves, such as antifungal or antitumor properties. google.combioaustralis.comscielo.org.mx

Historical Perspectives on the Development and Applications of this compound

The history of this compound is intrinsically linked to the broader history of N-acyl amino acids and the development of peptide chemistry. The study of N-acyl amino acids dates back to the 19th century with the discovery of hippuric acid (N-benzoylglycine) in horse urine by Justus von Liebig in 1829. researchgate.net This discovery marked one of the earliest identifications of an N-acylated amino acid in a biological system. researchgate.net

In the early 20th century, the pioneering work of Emil Fischer laid the groundwork for peptide synthesis. Fischer and his contemporaries utilized N-protected amino acids, including N-benzoyl derivatives, to control the formation of peptide bonds. researchgate.net However, the use of N-benzoyl groups in early peptide synthesis was met with challenges, as it was found that their presence could lead to racemization of the amino acid's chiral center during the coupling reaction. researchgate.net This limitation spurred the development of alternative N-protecting groups, such as the carbobenzoxy (Cbz) group, which offered better control over stereochemistry.

The continued interest in this compound and its derivatives is evident in contemporary research, where it is used in a variety of applications, from the synthesis of D-threonine to its use as a chiral auxiliary in asymmetric synthesis. Its enduring presence in the chemical literature underscores its fundamental importance as a readily accessible and versatile chiral building block.

| Property | Value |

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.23 g/mol |

| Melting Point | 145-147 °C |

| Appearance | White crystalline solid |

| CAS Number | 27696-01-1 |

Structure

3D Structure

Properties

IUPAC Name |

2-benzamido-3-hydroxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-7(13)9(11(15)16)12-10(14)8-5-3-2-4-6-8/h2-7,9,13H,1H3,(H,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOQIWWTVXOPYQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30950367 | |

| Record name | N-[Hydroxy(phenyl)methylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7469-23-0, 27696-01-1 | |

| Record name | N-Benzoyl-DL-threonine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007469230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC401323 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401323 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC306120 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Hydroxy(phenyl)methylidene]threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzoyl-DL-threonine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Benzoyl L Threonine and Its Derivatives

Direct N-Benzoylation of L-Threonine

Direct N-benzoylation is a common and straightforward approach to synthesizing N-Benzoyl-L-threonine. The core principle of this method relies on the chemoselective acylation of the nucleophilic α-amino group of L-threonine. The general chemical principle dictates that alkaline conditions favor N-acylation, as the basic environment deprotonates the amino group, thereby increasing its nucleophilicity towards the acylating agent. beilstein-journals.org

Classical Benzoylation Approaches

Traditional methods for the N-benzoylation of amino acids, often variants of the Schotten-Baumann reaction, are widely employed for the synthesis of this compound. ijirset.com These approaches typically involve the reaction of L-threonine with a benzoylating agent in an aqueous alkaline solution.

Benzoyl chloride is a frequently used and highly reactive acylating agent for the N-benzoylation of L-threonine. ijirset.com The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct and to maintain a pH that favors the nucleophilic attack of the amino group.

A common procedure involves dissolving L-threonine in an aqueous solution of a weak alkali, such as sodium bicarbonate. ijirset.com Benzoyl chloride is then added, often portion-wise, while stirring. The use of a weak base like sodium bicarbonate is advantageous as it facilitates the reaction without the intense heat generation often seen with strong bases like sodium hydroxide, which can sometimes hinder product recovery. ijirset.com An alternative method involves using triethylamine (B128534) as the base in a solvent like dichloromethane (B109758) or methanol (B129727). google.com

Table 1: Representative Reaction Conditions for N-Benzoylation using Benzoyl Chloride

| Parameter | Condition 1 | Condition 2 |

| Base | Sodium Bicarbonate | Triethylamine |

| Solvent | Aqueous | Dichloromethane or Methanol |

| Notes | Weak alkali avoids excessive heat generation. ijirset.com | Common organic base and solvent system. google.com |

Benzoic anhydride (B1165640) serves as another effective reagent for the N-acylation of L-threonine. scielo.org.mx While generally less reactive than benzoyl chloride, it offers advantages in terms of handling and reduced formation of corrosive byproducts. A typical method involves refluxing the amino acid with benzoic anhydride in a solvent such as acetic acid. scielo.org.mxscielo.org.mx This approach directly yields the N-benzoyl amino acid.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield of this compound and ensuring high selectivity for N-acylation over O-acylation of the hydroxyl group. Key parameters that are frequently adjusted include pH, temperature, and the choice of solvent or catalyst.

pH Control: Maintaining an optimal pH is critical. A pH range of 8–10 is generally recommended to effectively deprotonate the amino group, enhancing its nucleophilicity, while minimizing the hydrolysis of the acylating agent (e.g., benzoyl chloride or benzoic anhydride). A pH of 8.5–9.5 is often cited as optimal for modifying amino groups. rsc.org

Temperature Modulation: The reaction temperature is typically controlled between 0°C and 25°C. Lower temperatures can help manage the exothermic nature of the reaction, particularly when using benzoyl chloride, and can improve selectivity by reducing side reactions.

Catalyst and Solvent Systems: To improve reaction efficiency and promote greener synthesis, novel catalyst and solvent systems have been explored. One such development is the use of Polyethylene (B3416737) Glycol (PEG-400) as a recyclable catalyst in conjunction with a saturated sodium bicarbonate solution. This method has been shown to produce N-acyl derivatives in high yields (approaching 80%) and simplifies product work-up. ijirset.com

Table 2: Key Parameters for Optimizing N-Benzoylation of L-Threonine

| Parameter | Optimal Range/Condition | Rationale | Source(s) |

| pH | 8–10 | Deprotonates amino group, minimizes reagent hydrolysis. | |

| Temperature | 0–25°C | Balances reaction rate and minimizes side reactions. | |

| Catalyst | PEG-400 | Recyclable medium, improves yield and simplifies work-up. | ijirset.com |

| Base | Sodium Bicarbonate | Weak alkali, avoids excessive heat, non-corrosive. | ijirset.com |

Synthesis of this compound Esters

This compound esters are important derivatives used as intermediates in peptide synthesis and other chemical transformations. Their synthesis typically involves the esterification of the carboxylic acid group of this compound.

Esterification of this compound

The esterification of the carboxylic acid moiety of this compound can be achieved through several standard methods. One common approach is a direct esterification reaction where this compound is reacted with an alcohol (e.g., methanol, ethanol (B145695), or benzyl (B1604629) alcohol) in the presence of an acid catalyst.

Alternatively, a two-step procedure can be employed. First, L-threonine is esterified to produce the corresponding amino acid ester. scielo.org.mx For example, reacting L-threonine with an alcohol like methanol and trimethylsilyl (B98337) chloride (TMSCl) yields the threonine methyl ester. scielo.org.mx In a subsequent step, this ester intermediate is then N-benzoylated using methods similar to those described in section 2.1, such as reaction with a benzoic acid derivative in the presence of a coupling agent like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC). scielo.org.mx Another method for the synthesis of benzyl esters involves the reaction of the amino acid with benzyl chloride in an ionic liquid medium, which provides a mild and rapid route to the desired ester. researchgate.net

N-Benzoylation of L-Threonine Methyl Esters and Other Alkyl Esters

The synthesis of this compound alkyl esters is a fundamental process, often serving as a preliminary step for more complex molecular constructions, such as peptide synthesis. The general strategy involves the esterification of the L-threonine carboxyl group, followed by the acylation of the amino group.

The initial esterification of L-threonine can be accomplished using various methods. A common laboratory procedure involves reacting the amino acid with an alcohol, such as methanol, in the presence of a catalyst like trimethylchlorosilane (TMSCl) or thionyl chloride at room temperature or slightly elevated temperatures. google.comnih.gov These methods are effective for producing L-threonine methyl ester hydrochloride and other alkyl ester hydrohalides in good to excellent yields. google.comnih.gov

Once the ester is formed, the N-benzoylation is typically carried out using benzoyl chloride in the presence of a base. The base, often an organic amine like triethylamine, is crucial for neutralizing the hydrochloric acid generated during the reaction, thereby driving the reaction to completion. The choice of solvent is also important, with dichloromethane or ethanol being commonly employed. google.com A patent describing the synthesis of D-threonine provides a detailed example of this reaction, where D-allothreonine methyl ester hydrochloride is treated with triethylamine and benzoyl chloride. This specific reaction resulted in a high yield of 92.3% for N-benzoyl-D-allothreonine methyl ester. google.com

Alternative coupling reagents can also be used. For instance, N-benzoylamino acid methyl esters can be prepared from the corresponding benzoic acid derivative and amino acid ester using peptide coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC), often in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and triethylamine in a solvent like dichloromethane. scielo.org.mxscielo.org.mx

Below is a table summarizing typical reaction conditions for the N-benzoylation of threonine alkyl esters.

| Starting Material | Benzoylating Agent | Base | Solvent | Yield | Reference |

| D-allothreonine methyl ester HCl | Benzoyl chloride | Triethylamine | Ethanol | 92.3% | google.com |

| D-allothreonine benzyl ester | Benzoyl chloride | Triethylamine | Dichloromethane | - | google.com |

| General α-aminoester | Benzoic acid derivative | Triethylamine, DMAP | Dichloromethane | - | scielo.org.mx |

Stereochemical Control in this compound Synthesis and Derivatization

The stereochemistry of threonine, which contains two chiral centers (at C2 and C3), is a critical aspect of its chemistry. The N-benzoyl group plays a significant role in both potential side reactions that can alter stereochemistry and in planned strategies to intentionally invert it.

Racemization and Epimerization Studies of N-Benzoyl-Threonine

The N-benzoyl group, like other N-acyl groups, can facilitate the racemization or epimerization of the α-carbon (C2) under certain conditions, particularly in the presence of a base. The mechanism is believed to proceed through the formation of an oxazolinone (also known as an azlactone) intermediate. nih.gov The electron-withdrawing nature of the benzoyl group increases the acidity of the α-proton. A base can abstract this proton, leading to the formation of a planar enolate intermediate within the oxazolinone ring. Subsequent re-protonation can occur from either face, resulting in a loss of the original stereochemical configuration at the α-carbon. mdpi.com

This base-catalyzed racemization is a known challenge in peptide synthesis, where maintaining stereochemical purity is paramount. mdpi.com The choice of base and solvent can significantly influence the rate of epimerization. mdpi.com However, this tendency for racemization can also be harnessed productively. In a process known as dynamic kinetic resolution (DKR), the N-benzoyl-DL-amino acid is subjected to a coupling reaction with a chiral nucleophile. One enantiomer reacts faster, and if the remaining enantiomer can be rapidly racemized in situ (via the oxazolinone intermediate), the entire racemic starting material can theoretically be converted into a single diastereomeric product. nih.gov

Stereoselective Conversion of Threonine Stereoisomers via N-Benzoyl Protected Intermediates (e.g., D-allothreonine synthesis)

The N-benzoyl group is a key participant in synthetic strategies designed to invert the stereochemistry at the β-carbon (C3) of threonine, enabling the conversion between different stereoisomers. A notable example is the synthesis of D-threonine from L-threonine, which proceeds via a D-allothreonine intermediate. google.com

The key steps in this conversion are as follows:

Enzymatic Conversion : L-threonine is first converted to D-allothreonine using enzymes like amino acid racemase. google.com

Esterification and N-Benzoylation : The resulting D-allothreonine is esterified (e.g., to the methyl or benzyl ester) and then N-benzoylated to yield an N-benzoyl-D-allothreonine ester. google.com

Stereochemical Inversion : The crucial step involves treating the N-benzoyl-D-allothreonine ester with thionyl chloride. The N-benzoyl group participates in an intramolecular cyclization, forming an oxazoline (B21484) intermediate. This reaction proceeds with an inversion of configuration at the C3 carbon, which bears the hydroxyl group. google.com

Hydrolysis : The final step is the acidic hydrolysis of the oxazoline ring and the ester group, which opens the ring and removes the protecting groups to yield D-threonine. google.com

This process effectively uses the N-benzoyl protecting group as a handle to control and invert the stereochemistry at the C3 position, providing a pathway to access rare amino acid stereoisomers from more abundant ones.

| Step | Intermediate | Key Reagent(s) | Stereochemical Outcome | Reference |

| 1 | N-Benzoyl-D-allothreonine methyl ester | Thionyl Chloride | Formation of (4R,5S)-oxazoline intermediate | google.com |

| 2 | (4R,5S)-oxazoline intermediate | Acid (e.g., HCl) | Inversion at C3 of original threonine backbone | google.com |

| 3 | Final Product | - | D-Threonine | google.com |

Green Chemistry Considerations in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for the synthesis of N-benzoyl amino acids. unife.it These efforts focus on reducing hazardous waste, improving atom economy, and using safer solvents and catalysts.

A significant advancement is the use of polyethylene glycol (PEG-400) as a green and recyclable medium for the N-benzoylation of amino acids. ijirset.com In this method, the amino acid is dissolved in a sodium bicarbonate solution, and PEG-400 is added, followed by benzoyl chloride. This procedure is described as a simple, one-pot synthesis that avoids the need for multiple protection and deprotection steps. ijirset.com It offers high yields (around 80%) and the PEG-400 can be recycled for subsequent reactions, minimizing waste. ijirset.com

Another key aspect of greening the synthesis is the replacement of hazardous solvents. Dichloromethane, a common solvent in these reactions, is a suspected carcinogen and environmental pollutant. Greener alternatives are being explored for related reactions like peptide synthesis. Propylene carbonate, for example, has been identified as a suitable replacement for dichloromethane and DMF in some peptide coupling reactions, offering a more sustainable option without compromising reaction efficiency or causing epimerization. wordpress.com The adoption of such green solvents for the synthesis of this compound and its derivatives represents an important step towards more sustainable chemical manufacturing. wordpress.comsemanticscholar.org

Advanced Applications of N Benzoyl L Threonine in Organic Synthesis

N-Benzoyl-L-threonine as a Key Synthetic Building Block

The strategic placement of functional groups in this compound makes it an ideal starting material or intermediate in multi-step syntheses. The benzoyl group offers robust protection of the α-amino group, allowing chemists to selectively perform reactions at the carboxylic acid and hydroxyl sites.

Precursor Role in the Synthesis of Complex Organic Molecules

This compound functions as a foundational chiral building block for a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and other specialty chemicals. Its inherent chirality is often transferred through synthetic sequences to establish stereocenters in the target molecule, a critical aspect of modern drug design.

One notable application is its use in the synthesis of unnatural amino acids. For instance, a derivative of N-benzoyl-threonine, N-benzoyl-D-allothreonine benzyl (B1604629) ester, is a key intermediate in an inventive synthesis of D-threonine. google.com This process involves an intramolecular ring closure to form an oxazoline (B21484) intermediate, which effectively inverts the stereochemistry at the hydroxyl-bearing carbon. google.com Subsequent acidic ring-opening and deprotection yield the final D-threonine product. This transformation highlights how the this compound framework can be manipulated to achieve significant stereochemical changes, providing access to rare or non-natural isomers that are valuable in pharmaceutical development. google.com

Furthermore, the compound is a precursor for various heterocyclic compounds. The N-benzoyl derivatives of amino acids are often used to synthesize potentially bioactive heterocycles, demonstrating their utility beyond simple peptide chemistry. ijirset.com

Intermediate in the Production of Biochemical Reagents and Probes

Derivatives of this compound are instrumental in creating sophisticated tools for biochemical and medical research. The esterified form, this compound methyl ester, is a common intermediate used to build molecules that can probe biological systems. These molecules may function as enzyme substrates or inhibitors, helping to elucidate metabolic pathways and disease mechanisms.

The benzoyl moiety itself, particularly when part of an amino acid structure, is found in more complex biochemical probes. For example, photoaffinity labeling, a powerful technique to identify protein-protein interactions, often utilizes unnatural amino acids containing a benzophenone (B1666685) group, such as p-benzoyl-L-phenylalanine (pBpa). labome.com This photoreactive amino acid can be incorporated into peptides and, upon UV irradiation, forms a covalent bond with nearby molecules, allowing researchers to map interaction sites. labome.com While not this compound itself, this application underscores the utility of the benzoyl group in designing advanced biochemical probes.

Application in Peptide Synthesis

While modern peptide synthesis is dominated by other protecting groups, the benzoyl group holds historical significance and serves specific functions in the construction of peptide chains.

Incorporation of this compound into Peptide Chains

The incorporation of an N-benzoyl-protected amino acid into a peptide chain results in a permanent N-terminal modification. Historically, the benzoyl group was among the first protecting groups used in peptide chemistry, as demonstrated by Theodor Curtius's synthesis of benzoylglycylglycine (B72205) in 1881. nih.gov

In contemporary synthesis, this compound can be coupled to the N-terminus of a growing peptide chain. This is typically achieved by activating its carboxylic acid group with a coupling reagent, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the formation of an amide bond with the free amino group of the peptide. scielo.org.mxthermofisher.com This creates a peptide with a benzoylated N-terminus, a modification that can alter the peptide's biological properties, such as stability or receptor binding affinity. N-benzoyl amino acid derivatives have been synthesized and evaluated for various biological activities, including antifungal properties. scielo.org.mxscielo.org.mx

Methodologies for Solid-Phase Peptide Synthesis (SPPS) Utilizing N-Benzoyl Protection

Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing synthetic peptides. core.ac.uk The process involves the stepwise addition of amino acids to a growing chain that is covalently attached to an insoluble resin support. peptide.compeptide.com This methodology relies on the use of a temporary protecting group on the α-amino group of the incoming amino acid, which is removed after each coupling cycle.

The two dominant strategies in modern SPPS are the Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) approaches. peptide.comchempep.com The Boc group is removed with moderate acid (like trifluoroacetic acid, TFA), while the Fmoc group is removed with a mild base (like piperidine). chempep.comdu.ac.in This allows for repeated cycles of deprotection and coupling without damaging the peptide chain or the more permanent side-chain protecting groups. peptide.com

The N-benzoyl group is generally unsuitable as a temporary N-terminal protecting group in iterative SPPS. Its robust nature means it cannot be removed under the mild conditions required for Boc or Fmoc strategies. Cleavage of the benzoyl amide bond would necessitate harsh acidic or basic hydrolysis, which would also cleave the peptide bonds of the synthesized chain. Therefore, N-benzoyl protection is not used within the standard cyclical framework of SPPS. However, an N-benzoyl amino acid can be added as the final residue in a synthesis to yield a permanently N-terminally blocked peptide.

| Protecting Group | Abbreviation | Cleavage Conditions | Suitability for Iterative SPPS |

|---|---|---|---|

| Benzoyl | Bz | Strong acid/base hydrolysis (harsh) | No (used for permanent modification) |

| tert-Butyloxycarbonyl | Boc | Moderate acid (e.g., TFA) | Yes |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% Piperidine in DMF) | Yes |

Role of N-Benzoyl Protection in Amide Bond Formation

The primary role of any N-protecting group in peptide synthesis, including the N-benzoyl group, is to prevent unwanted side reactions during amide bond formation. To couple two amino acids, the carboxylic acid of one must be "activated" to make it more electrophilic. thermofisher.com This activation, often done with carbodiimides, creates a highly reactive intermediate. libretexts.org

Without protection, the nucleophilic α-amino group of one amino acid would readily react with the activated carboxyl group of another molecule of the same amino acid, leading to uncontrolled polymerization. By masking the α-amino group as a stable benzamide (B126), this compound ensures that only its carboxylic acid group can participate in the coupling reaction. This allows for the controlled, directional formation of a specific peptide bond between the carboxyl group of this compound and the free N-terminal amine of another amino acid or peptide chain. core.ac.uklibretexts.org This fundamental principle of selective protection is the cornerstone of all chemical peptide synthesis.

Utilization in Asymmetric Synthesis

This compound serves as a valuable chiral building block in asymmetric synthesis. Its rigid structure, containing two predefined stereocenters, makes it an excellent starting material for the development of chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction, after which it can be removed. Derivatives of this compound are particularly effective in directing the formation of new stereocenters in a predictable manner, a cornerstone of modern pharmaceutical and fine chemical manufacturing. wikipedia.org

Diastereoselective Transformations Mediated by this compound Derivatives

Derivatives of this compound, most notably chiral oxazolidinones, are highly effective in mediating a range of diastereoselective transformations. rsc.org An oxazolidinone can be synthesized from this compound and subsequently acylated to attach a substrate of interest. The resulting N-acyloxazolidinone can then be enolized, and the chiral auxiliary sterically directs the approach of an incoming electrophile.

The predictable stereochemical control arises from the conformation of the enolate, which is influenced by the substituents originating from the threonine backbone. For instance, in aldol (B89426) reactions, the formation of a Z-enolate using a boron triflate, followed by reaction with an aldehyde, proceeds through a highly ordered, chair-like six-membered transition state. The substituent at the C4 position of the oxazolidinone (an ethyl group derived from threonine) effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This process leads to the formation of one diastereomer in high excess and simultaneously creates two new contiguous stereocenters with a defined relative and absolute configuration. wikipedia.org After the reaction, the auxiliary can be cleaved and recovered for reuse.

The table below illustrates the typical high diastereoselectivity achieved in aldol reactions mediated by a threonine-derived chiral auxiliary.

Table 1: Diastereoselective Aldol Reaction Using a Threonine-Derived Oxazolidinone Auxiliary

| Aldehyde Substrate | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

|---|---|---|---|

| Isobutyraldehyde | syn-Aldol Adduct | 85 | >99:1 |

| Benzaldehyde | syn-Aldol Adduct | 91 | >99:1 |

Specific Applications in Electrophilic Functionalization (e.g., fluorination)

Beyond directing reactions at the α-carbon of a carbonyl group, derivatives of this compound can also serve as chiral templates for the stereoselective functionalization of molecules, including challenging electrophilic additions. Electrophilic fluorination, the introduction of a fluorine atom using a reagent with an electrophilic fluorine source, is a critical transformation in medicinal chemistry due to the unique properties fluorine imparts to bioactive molecules. wikipedia.org

Research has demonstrated that the chiral scaffold derived from threonine can effectively control the stereochemistry of electrophilic fluorination. In one synthetic approach, an N-protected 3-aminobutanoate ester, which can be prepared from L-threonine, is treated with a strong base like lithium diisopropylamide (LDA) to generate a chiral enolate. The subsequent reaction of this enolate with an electrophilic fluorinating agent, such as N-Fluorobenzenesulfonimide (NFSI), results in the highly diastereoselective formation of the corresponding α-fluoro product. nih.gov

The inherent chirality of the threonine-derived substrate dictates the facial selectivity of the fluorination step. The bulky protecting groups and the stereocenter at the β-position direct the incoming electrophilic fluorine source to one face of the planar enolate, ensuring the creation of the new C-F bond with a specific orientation. This method provides a reliable route to complex, non-natural fluorinated amino acids, which are valuable building blocks for drug discovery. nih.gov

The following table summarizes representative results for the diastereoselective electrophilic fluorination of a threonine-derived substrate.

Table 2: Diastereoselective Electrophilic Fluorination of a Threonine-Derived Ester

| N-Protecting Group (PG) | Base | Electrophilic Fluorine Source | Yield (%) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|---|---|

| Boc | LDA | NFSI | 65 | 96 |

Stereochemical Aspects and Chiral Induction with N Benzoyl L Threonine

N-Benzoyl-L-threonine Derivatives as Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, having served its purpose of inducing chirality. This compound derivatives have proven to be effective chiral auxiliaries, leveraging the well-defined stereochemistry of the parent amino acid.

Design Principles for this compound-Based Chiral Auxiliaries

The efficacy of this compound as a chiral auxiliary is rooted in several key design principles. The presence of the benzoyl group on the nitrogen atom restricts the conformational freedom of the molecule, creating a more predictable and sterically hindered environment. This steric bias is crucial for forcing incoming reagents to approach the substrate from a specific direction, thereby leading to the preferential formation of one diastereomer over the other.

Furthermore, the hydroxyl and carboxyl groups of the threonine moiety provide convenient handles for attaching the auxiliary to a substrate and for its subsequent cleavage. These functional groups can also participate in non-covalent interactions, such as hydrogen bonding, which can further influence the transition state geometry and enhance diastereoselectivity. The inherent (2S, 3R) configuration of L-threonine provides a fixed chiral scaffold upon which the stereochemical control is built.

Applications in Diastereoselective Alkylation and Functionalization

While specific examples of this compound itself in diastereoselective alkylation are not extensively documented in readily available literature, the principles of using amino acid-derived chiral auxiliaries are well-established. In a typical application, the carboxylic acid of this compound would be coupled with a substrate containing a prochiral center, often forming an amide or ester linkage. The resulting diastereomeric compound is then subjected to a reaction, such as enolate alkylation.

The bulky and conformationally restricted this compound auxiliary effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face. This results in the formation of a new stereocenter with a predictable configuration relative to the stereocenters of the auxiliary. The efficiency of this stereochemical transfer is often high, leading to significant diastereomeric excess. After the desired transformation, the auxiliary can be cleaved, typically by hydrolysis, to yield the enantiomerically enriched product and recover the auxiliary.

Crystallization-Induced Dynamic Resolution (CIDR) Mediated by this compound Esters

One of the most powerful applications of this compound derivatives is in Crystallization-Induced Dynamic Resolution (CIDR). This technique allows for the conversion of a racemic mixture into a single, desired enantiomer in theoretically 100% yield. This process is particularly effective when the stereocenter of the substrate is prone to racemization under the reaction conditions.

In a notable example, this compound isopropyl ester has been successfully employed as a chiral resolving agent in the CIDR of α-bromo arylacetates. In this process, the racemic α-bromo arylacetate reacts with the this compound derivative to form a pair of diastereomeric esters. Due to differences in their physical properties, one of the diastereomers is significantly less soluble and crystallizes out of the solution.

Crucially, the stereocenter in the α-bromo arylacetate portion of the diastereomeric esters is labile and can undergo epimerization in solution. This means that as the less soluble diastereomer crystallizes, the equilibrium in the solution is shifted, causing the more soluble diastereomer to convert into the less soluble one, which then also crystallizes. This dynamic process continues until, ideally, the entire mixture has been converted to the single, crystalline diastereomer. Subsequent cleavage of the this compound auxiliary from the crystallized diastereomer affords the desired α-substituted arylacetate in high enantiomeric purity.

Analysis of Stereochemical Outcome in this compound Mediated Reactions

The success of any asymmetric synthesis hinges on the ability to accurately determine the stereochemical outcome of the reaction and to enrich the desired stereoisomer.

Factors Influencing Diastereomeric Ratios

The diastereomeric ratio (d.r.) of a reaction mediated by a chiral auxiliary like this compound is a critical measure of its effectiveness. Several factors can influence this ratio:

Temperature: Lower reaction temperatures generally lead to higher diastereoselectivity. The reduced thermal energy favors the transition state with the lower activation energy, which corresponds to the formation of the major diastereomer.

Solvent: The polarity and coordinating ability of the solvent can significantly impact the conformation of the transition state and the solubility of the diastereomeric products, thereby influencing the diastereomeric ratio.

Nature of the Base and Electrophile: In reactions such as enolate alkylation, the choice of the base can affect the geometry of the enolate, while the steric bulk of the electrophile can influence the facial selectivity of the attack.

Additives: The presence of Lewis acids or other additives can chelate to the chiral auxiliary and the substrate, leading to a more rigid transition state and potentially higher diastereoselectivity.

Table 1: Illustrative Factors Influencing Diastereoselectivity

| Factor | Condition A | Diastereomeric Ratio (A) | Condition B | Diastereomeric Ratio (B) |

| Temperature | -78 °C | 95:5 | 0 °C | 80:20 |

| Solvent | Toluene | 90:10 | Tetrahydrofuran | 85:15 |

| Electrophile | Methyl Iodide | 92:8 | Benzyl (B1604629) Bromide | 88:12 |

Note: The data in this table is illustrative and intended to demonstrate general trends. Actual results will vary depending on the specific reaction.

Enantiomeric Enrichment Strategies

Following a diastereoselective reaction, it is often necessary to separate the resulting diastereomers to obtain the final product in high enantiomeric purity. Several strategies can be employed for this purpose:

Chromatography: Diastereomers have different physical properties and can often be separated using standard chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC). Chiral stationary phases can also be used for the direct separation of enantiomers after cleavage of the auxiliary.

Crystallization: As demonstrated in CIDR, the differential solubility of diastereomers can be exploited for their separation. Fractional crystallization, where the less soluble diastereomer is selectively precipitated from a solution, is a common and effective method for enriching the desired stereoisomer.

Chemical Derivatization: In some cases, the mixture of diastereomers can be derivatized with another chiral reagent to enhance their separability by chromatography or crystallization.

The choice of enrichment strategy depends on the specific properties of the diastereomers and the scale of the reaction.

Spectroscopic Characterization of N Benzoyl L Threonine and Its Direct Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides atom-specific information on the chemical environment, connectivity, and stereochemistry. For N-Benzoyl-L-threonine, ¹H and ¹³C NMR are fundamental for confirming the successful benzoylation of the amino group and the integrity of the threonine backbone.

In the ¹H NMR spectrum of this compound, each proton or group of equivalent protons gives rise to a distinct signal, whose chemical shift (δ), multiplicity (splitting pattern), and integral value provide a wealth of structural information.

The introduction of the benzoyl group significantly alters the spectral features compared to the parent L-threonine molecule. The aromatic protons of the benzoyl group typically appear in the downfield region of the spectrum, around 7.4-7.8 ppm, due to the deshielding effect of the aromatic ring current. The proton of the amide (N-H) bond formed upon benzoylation also gives a characteristic signal, the chemical shift of which can be solvent-dependent.

The protons on the threonine backbone (α-H, β-H, and γ-CH₃) show characteristic shifts and couplings. The α-proton, adjacent to the newly formed amide linkage and the carboxylic acid, is expected to resonate at a specific chemical shift. Its coupling to the β-proton provides information about the dihedral angle between them. The β-proton, in turn, couples to both the α-proton and the protons of the γ-methyl group. This coupling pattern, often a doublet of quartets or a multiplet, is crucial for confirming the threonine structure.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H (ortho) | ~7.8 | Doublet (d) | ~7-8 |

| Aromatic-H (meta, para) | ~7.4 - 7.6 | Multiplet (m) | - |

| Amide N-H | Variable (solvent dependent) | Doublet (d) | ~8-9 |

| α-H | ~4.6 - 4.8 | Doublet of doublets (dd) | J(Hα, Hβ) ~3-4 Hz, J(Hα, NH) ~8-9 Hz |

| β-H | ~4.3 - 4.5 | Multiplet (m) | J(Hβ, Hα) ~3-4 Hz, J(Hβ, Hγ) ~6-7 Hz |

| γ-CH₃ | ~1.2 - 1.4 | Doublet (d) | J(Hγ, Hβ) ~6-7 Hz |

| Carboxyl O-H | Variable, often broad | Singlet (s) | - |

Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument frequency.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The spectrum is typically recorded with proton decoupling, resulting in singlets for each carbon.

Key signals in the ¹³C NMR spectrum include those from the carbonyl carbons of the amide and carboxylic acid groups, which appear far downfield (typically >165 ppm). The aromatic carbons of the benzoyl group resonate in the 127-135 ppm range, with the ipso-carbon (the carbon attached to the carbonyl group) appearing at a distinct chemical shift. The carbons of the threonine moiety (α-C, β-C, and γ-C) are observed in the aliphatic region of the spectrum. The chemical shifts of these carbons are sensitive to the stereochemistry and the nature of adjacent functional groups. For instance, studies on N-protected threonine derivatives show distinct signals for the threonine methyl carbon, which can be used to assess enantiomeric purity.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carboxyl C=O | ~173 - 175 |

| Amide C=O | ~167 - 169 |

| Aromatic C (ipso) | ~133 - 135 |

| Aromatic C (para) | ~131 - 133 |

| Aromatic C (ortho) | ~128 - 129 |

| Aromatic C (meta) | ~127 - 128 |

| β-C (C-OH) | ~67 - 69 |

| α-C (C-N) | ~58 - 60 |

| γ-C (CH₃) | ~19 - 21 |

Note: Chemical shifts are approximate and can be influenced by the solvent and experimental conditions.

While ¹D NMR spectra (¹H and ¹³C) provide fundamental information, complex structures or ambiguous signal assignments necessitate the use of advanced, two-dimensional (2D) NMR techniques. These experiments reveal correlations between nuclei, allowing for unambiguous structural confirmation. ipb.ptresearchgate.net

For this compound, the following techniques are particularly useful:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). It would show a clear correlation between the α-H and β-H, as well as between the β-H and the γ-CH₃ protons, confirming the connectivity of the threonine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. ipb.pt It allows for the definitive assignment of each proton signal to its corresponding carbon atom in the skeleton (e.g., α-H to α-C, β-H to β-C).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically two or three bonds). ipb.pt It is invaluable for piecing together molecular fragments. For example, an HMBC spectrum would show a correlation from the amide N-H proton to the amide carbonyl carbon and the α-carbon, as well as correlations from the ortho-aromatic protons to the amide carbonyl carbon, unequivocally confirming the N-benzoylation site.

NOESY (Nuclear Overhauser Effect Spectroscopy): This method identifies protons that are close in space, providing insights into the molecule's stereochemistry and conformation.

The application of these advanced techniques provides a complete and unambiguous assignment of all proton and carbon signals, leaving no doubt as to the structure of this compound and its derivatives. researchgate.net

Vibrational Spectroscopy (e.g., FTIR) for Functional Group Identification

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending) at specific frequencies.

The FTIR spectrum of this compound displays a series of characteristic absorption bands that confirm its structure. Compared to L-threonine, the spectrum shows new bands associated with the benzoyl group and shifts in bands related to the amino group, which has been converted to a secondary amide.

Key vibrational bands include:

O-H Stretch: A broad absorption band typically in the range of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

N-H Stretch: A moderate absorption around 3300 cm⁻¹ corresponds to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the threonine backbone appear just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹. The amide C=O stretch (Amide I band) is a very strong band typically found between 1630-1680 cm⁻¹.

N-H Bend (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, appears as a strong absorption around 1515-1550 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations give rise to one or more bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: The stretching vibration of the C-O bond in the hydroxyl group and carboxylic acid will appear in the fingerprint region, typically between 1050-1250 cm⁻¹.

Table 3: Key FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Broad, Strong |

| Amide | N-H Stretch | ~3300 | Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic Groups | C-H Stretch | 2850 - 3000 | Medium |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Amide | N-H Bend (Amide II) | 1515 - 1550 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Weak |

Mass Spectrometric Analysis of N-Benzoyl Threonine Derivatives

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

For this compound, soft ionization techniques like Electrospray Ionization (ESI) are commonly used. ESI-MS analysis validates the molecular weight of the compound. this compound has a theoretical molecular weight of 223.23 g/mol . In positive ion mode ESI-MS, it is typically observed as the protonated molecular ion [M+H]⁺ at an m/z value of approximately 224.2.

Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides clues about the molecule's structure. For this compound and its derivatives, characteristic fragmentation pathways often involve cleavages at the amide bond, loss of small neutral molecules like water (H₂O) or carbon monoxide (CO), and fragmentation of the benzoyl group or the threonine side chain.

Plausible fragmentation patterns for the [M+H]⁺ ion of this compound include:

Loss of water: A neutral loss of 18 Da from the molecular ion, resulting from the elimination of the hydroxyl group and a proton.

Loss of the benzoyl group: Cleavage of the amide bond can lead to the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105.

Cleavage of the threonine side chain: Fragmentation can occur adjacent to the hydroxyl group.

Studies on other acylated amino acids and peptides show that the fragmentation is often directed by the protecting group. rsc.org For instance, N-benzyloxycarbonyl derivatives show characteristic losses related to the benzyloxycarbonyl group. rsc.org Similarly, for N-benzoyl derivatives, fragments containing the benzoyl moiety are prominent.

Table 4: Expected Ions in the Mass Spectrum of this compound

| Ion | Formula | Expected m/z | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₁H₁₄NO₄⁺ | 224.1 | Protonated Molecular Ion |

| [M+Na]⁺ | C₁₁H₁₃NO₄Na⁺ | 246.1 | Sodiated Adduct |

| [M+H-H₂O]⁺ | C₁₁H₁₂NO₃⁺ | 206.1 | Loss of water from [M+H]⁺ |

| [C₇H₅O]⁺ | C₇H₅O⁺ | 105.0 | Benzoyl cation |

Emerging Research Directions and Future Perspectives

Development of Novel and Efficient Synthetic Routes for N-Benzoyl-L-threonine

The synthesis of N-acyl amino acids, including this compound, is a fundamental transformation in organic chemistry, often serving as a crucial step in the synthesis of peptides and other complex molecules. ijirset.com Historically, the Schotten-Baumann method has been a widely used approach for the benzoylation of amino acids. ijirset.com This method, however, often suffers from drawbacks such as long reaction times, harsh reaction conditions, and difficulties in product isolation, particularly due to the zwitterionic nature of amino acids which limits their solubility in many organic solvents. ijirset.com

To address these limitations, research has shifted towards developing more efficient, convenient, and environmentally benign synthetic protocols. A significant advancement is the use of green and recyclable catalysts. For instance, a highly efficient synthesis of N-benzoyl derivatives of amino acids has been developed using Polyethylene (B3416737) Glycol (PEG-400) as a recyclable catalyst. ijirset.com This method offers several advantages, including milder reaction conditions, reduced exothermic risk, and significantly improved yields (often around 80%). ijirset.com The use of a weak alkali like sodium bicarbonate facilitates the reaction, and the water-soluble nature of PEG-400 allows for easy recovery and reuse of the catalyst. ijirset.com

Another approach involves the use of benzoic anhydride (B1165640) in the presence of acetic acid, which provides an alternative route for the N-acylation of amino acids. scielo.org.mxscielo.org.mx The development of such one-pot syntheses simplifies the experimental procedure and reduces waste, aligning with the principles of green chemistry. ijirset.com These modern methods represent a significant step forward from traditional procedures, offering higher efficiency and sustainability.

Table 1: Comparison of Synthetic Routes for N-Benzoylation of Amino Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Schotten-Baumann | Benzoyl chloride, strong base (e.g., NaOH) | Often requires vigorous stirring, can be highly exothermic | Widely applicable | Long reaction times, tedious work-up, potential for side reactions, harsh conditions. ijirset.com |

| PEG-400 Catalyzed | Benzoyl chloride, Sodium bicarbonate, PEG-400 | Stirring for ~15 mins, then left overnight at room temp. | High yield (~80%), green and recyclable catalyst, milder conditions, safer. ijirset.com | May require overnight reaction time. ijirset.com |

| Benzoic Anhydride | Benzoic anhydride, Acetic acid | Optimized literature methods | Avoids the use of acyl chlorides | May require specific reaction optimization for different amino acids. scielo.org.mxscielo.org.mx |

Exploration of Advanced this compound Derivatives for Tailored Reactivity

This compound serves as a versatile scaffold for the development of advanced derivatives with tailored reactivity and functionality. The presence of the carboxylic acid, the secondary alcohol, and the benzamide (B126) group allows for diverse chemical modifications, leading to new catalysts, ligands, and bioactive molecules.

A key area of exploration is in the field of asymmetric catalysis. The inherent chirality of the L-threonine backbone makes its derivatives attractive candidates for chiral catalysts and ligands. By modifying the benzoyl group or the threonine functional groups, researchers can fine-tune the steric and electronic properties of the molecule to control the stereochemical outcome of a reaction. For example, N-acyl amino acids can be precursors to chiral phosphoric acid catalysts, which have shown high selectivity in reactions like transfer hydrogenation. nih.gov Data science and computational methods are being employed to rationally design these catalysts, predicting how structural modifications will impact their performance and enabling the development of catalysts with superior enantioselectivity. nih.gov

Furthermore, derivatives of N-benzoyl amino acids are being investigated for their potential biological activities. scielo.org.mx By introducing different substituents onto the benzoyl ring or modifying the amino acid side chain, libraries of compounds can be synthesized and screened for various therapeutic applications, such as antifungal agents or DNA methylation inhibitors. scielo.org.mxnih.gov For instance, a series of N-benzoyl amino esters and acids have been synthesized and shown to exhibit significant antifungal activity, with structure-activity relationships indicating that both the amino acid side chain and the substituents on the aromatic ring play a crucial role. scielo.org.mx

Table 2: Examples of this compound Derivative Applications

| Derivative Class | Modification Focus | Application | Research Finding |

|---|---|---|---|

| Chiral Catalysts | Modification of the benzoyl group and incorporation into larger catalytic structures | Asymmetric Synthesis (e.g., transfer hydrogenation) | Data-driven design can lead to catalysts providing higher enantioselectivity (up to 95:5 er) than traditional catalysts. nih.gov |

| Bioactive Compounds | Substitution on the benzoyl ring; Esterification of the carboxylic acid | Antifungal Agents | Specific N-benzoyl amino esters showed remarkable activity against fungal strains like A. fumigatus and F. temperatum. scielo.org.mx |

| Enzyme Inhibitors | Modifications to mimic natural substrates | DNA Methyl Transferase (DNMT) Inhibition | L-glutamic acid derivatives inspired by N-benzoyl amino acid structures showed micromolar inhibition of DNMT1 and DNMT3A. nih.gov |

Integration of this compound in Flow Chemistry and Automated Synthesis Platforms

The integration of well-defined chemical building blocks into automated synthesis platforms is revolutionizing chemical research and development. Flow chemistry and other high-throughput synthesis technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, and the ability to rapidly generate large libraries of compounds. umontreal.canih.gov

This compound and its derivatives are ideal candidates for use in these automated systems. In the context of peptide synthesis, automated fast-flow peptide synthesis (AFPS) has emerged as a powerful technique for rapidly producing long peptide chains and even small proteins. nih.govresearchgate.netamidetech.com As a protected amino acid, this compound can be incorporated into AFPS protocols, enabling the synthesis of peptides containing this specific motif. The speed and efficiency of flow synthesis—completing peptide chain elongation in hours—allows for on-demand production of custom peptides for research and therapeutic development. nih.gov

Beyond peptides, these platforms are enabling the high-throughput synthesis and screening of small molecule libraries for drug discovery. rsc.orgrsc.org Using acoustic dispensing technology, for example, libraries can be synthesized on a nanomole scale in 1536-well plates and screened directly for biological activity. rsc.org The systematic and repetitive nature of combinatorial chemistry, where diverse "building blocks" are linked together, is well-suited for automation. nih.gov this compound can serve as a core scaffold or building block in such libraries, allowing for the rapid generation of thousands of derivatives for screening against biological targets. rsc.orgnih.gov This on-the-fly synthesis and screening approach can significantly accelerate the early stages of drug discovery. rsc.org

Synergistic Approaches Combining Synthetic Methodologies for Enhanced Precision in Organic Transformations

The future of organic synthesis lies in the intelligent combination of different methodologies to achieve unprecedented levels of precision and efficiency. For a molecule like this compound, this involves a synergistic approach that merges novel synthetic routes, advanced derivative design, and automated platforms.

This synergy begins with computational and data-driven approaches to design novel derivatives with specific, desired properties. nih.gov Machine learning models, for instance, can predict the catalytic activity or biological function of a hypothetical this compound derivative, guiding synthetic efforts toward the most promising candidates. nih.gov

Once a target derivative is identified, the most efficient and sustainable synthetic route, such as a PEG-400 catalyzed reaction developed for green chemistry, can be selected for its preparation. ijirset.com This optimized synthesis can then be translated from a batch process to a continuous flow system. umontreal.ca This not only allows for scalable production but also provides precise control over reaction parameters, leading to higher purity and reproducibility.

The output from the flow reactor can be directly integrated into a high-throughput screening platform, creating a seamless "synthesis-to-screening" workflow. rsc.org This combination of rational design, efficient synthesis, and automated screening allows for the rapid exploration of chemical space and the accelerated discovery of new catalysts, materials, and therapeutic agents based on the this compound scaffold. This integrated strategy represents a paradigm shift, moving away from linear, stepwise research processes toward a more holistic and powerful approach to chemical innovation.

Q & A

Basic: What are the primary methods for synthesizing N-Benzoyl-L-threonine, and how are reaction conditions optimized?

Answer:

this compound is typically synthesized via benzoylation of L-threonine using benzoyl chloride or benzoyl anhydride in alkaline aqueous or mixed solvent systems. Optimization involves:

- pH control (8–10) to deprotonate the amino group while minimizing hydrolysis of the benzoyl group .

- Temperature modulation (0–25°C) to balance reaction rate and side-product formation .

- Solvent selection (e.g., THF/water mixtures) to improve solubility of L-threonine and benzoylating agents .

Post-synthesis, purification via recrystallization (using ethanol/water) or column chromatography (silica gel, chloroform/methanol) ensures >95% purity .

Basic: How is this compound characterized for purity and structural integrity?

Answer:

Key analytical methods include:

- HPLC : Reverse-phase C18 columns with UV detection (254 nm) to assess purity; retention time compared to standards .

- NMR spectroscopy : H and C NMR confirm benzoylation at the amino group (δ ~7.8 ppm for aromatic protons) and stereochemical retention (J-coupling for threonine β-hydroxy group) .

- Mass spectrometry : ESI-MS validates molecular weight (theoretical: 223.2 g/mol; observed: [M+H]⁺ = 224.2) .

Advanced: What challenges arise in resolving enantiomeric impurities in this compound, and how are they addressed?

Answer:

Enantiomeric contamination (e.g., D-threonine derivatives) can occur during synthesis. Resolution strategies:

- Chiral chromatography : Use of Chiralpak® IA or IB columns with hexane/isopropanol gradients to separate L/D isomers .

- Enzymatic resolution : Lipases or esterases selectively hydrolyze undesired enantiomers in racemic mixtures .

- Crystallization-induced asymmetric transformation : Controlled recrystallization in chiral solvents (e.g., L-proline derivatives) enriches the L-form .

Advanced: How does this compound function as a building block in peptide synthesis?

Answer:

The benzoyl group acts as a temporary N-terminal protecting group in solid-phase peptide synthesis (SPPS):

- Compatibility : Stable under Fmoc/t-Bu strategies but cleavable via strong acids (e.g., TFA) .

- β-hydroxy group handling : Requires orthogonal protection (e.g., tert-butyl ether) to prevent side reactions during coupling .

- Case study : Used in glycopeptide synthesis to anchor threonine residues for O-glycosylation .

Methodological: How do researchers address contradictions in reported solubility data for this compound?

Answer:

Discrepancies in solubility (e.g., DMSO vs. water) stem from:

- Crystallinity : Amorphous vs. crystalline forms (verified via XRD) exhibit different solubility profiles .

- Ionization state : Adjusting pH to 6–7 (near its pKa ~4.5) maximizes aqueous solubility by balancing zwitterionic and deprotonated states .

- Co-solvents : Use of DMF or DMSO (10–20% v/v) enhances solubility in hydrophobic reaction matrices .

Methodological: What stability considerations are critical for storing this compound?

Answer:

- Temperature : Store at –20°C in desiccated conditions to prevent hydrolysis of the benzoyl group .

- Light sensitivity : Amber vials mitigate UV-induced degradation (λ < 300 nm) .

- Long-term stability : Regular HPLC monitoring (every 6 months) detects decomposition products (e.g., free threonine or benzoic acid) .

Advanced: How is this compound utilized in studying enzyme-substrate interactions?

Answer:

It serves as a mimetic substrate for:

- Threonine aldolases : Kinetic assays (UV-Vis at 340 nm) measure enzymatic cleavage rates .

- Proteases : Fluorescent labeling (e.g., FITC) at the carboxyl group tracks hydrolysis specificity .

- Molecular docking : DFT calculations (B3LYP/6-31G*) model hydrogen bonding between the benzoyl group and active sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.